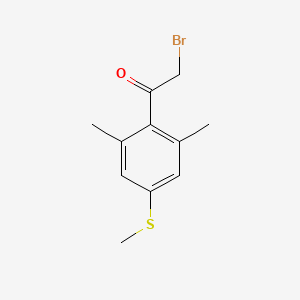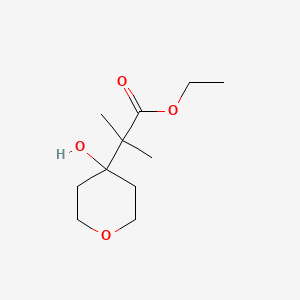![molecular formula C17H24N2O4 B8364395 tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8364395.png)
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate
描述
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure combining a pyrrole and a pyridine ring
准备方法
The synthesis of tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure. This can be achieved through various methods, including the use of cyclization agents and specific reaction conditions.
Introduction of the Diethoxymethyl Group: The diethoxymethyl group can be introduced through a reaction with diethoxymethyl chloride in the presence of a base, such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of various biological activities, including antimicrobial and anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar compounds to tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate include other heterocyclic compounds with fused bicyclic structures, such as:
Pyrrolo[2,3-b]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atom within the ring system.
Indole: Indole is another heterocyclic compound with a fused bicyclic structure, commonly found in natural products and pharmaceuticals.
Quinoline: Quinoline is a heterocyclic compound with a fused bicyclic structure, widely used in medicinal chemistry for the development of antimalarial and antibacterial agents.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound for various scientific research applications.
属性
分子式 |
C17H24N2O4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-6-21-15(22-7-2)14-10-12-11-18-9-8-13(12)19(14)16(20)23-17(3,4)5/h8-11,15H,6-7H2,1-5H3 |
InChI 键 |
LIYAEAVMSQDRCA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2)OCC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
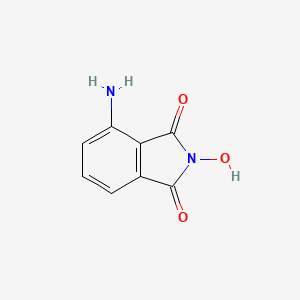
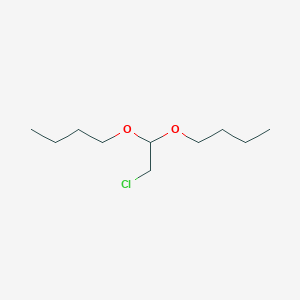
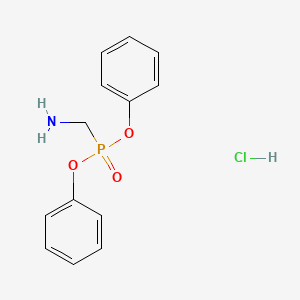
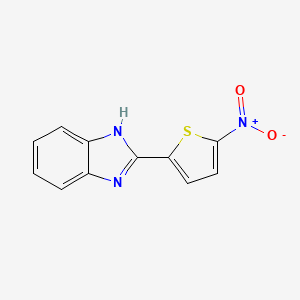
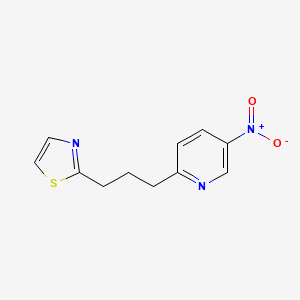
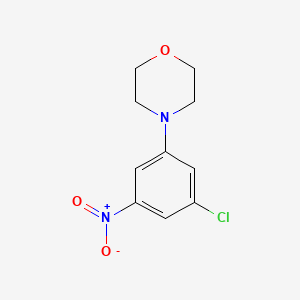
![4-Amino-8-(2-pyrazinyl)-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B8364347.png)
![3-Methyl-8-methoxy-s-triazolo-[3,4-a]-isoquinoline](/img/structure/B8364351.png)

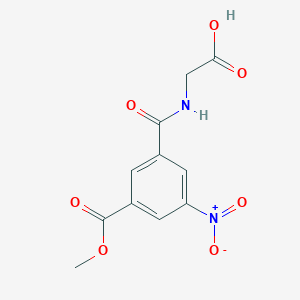
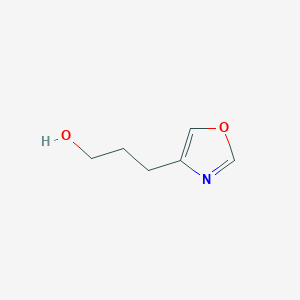
![2-(2-Methoxy-4-methylsulfonylphenyl)imidazo[1,2-a]pyrazine](/img/structure/B8364372.png)
